molecular formula C16H13ClO3 B3198385 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid CAS No. 101272-92-8

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid

Cat. No.: B3198385
CAS No.: 101272-92-8
M. Wt: 288.72 g/mol
InChI Key: OZWWBBUADNEKHF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid (CAS 101272-92-8) is an organic compound with the molecular formula C16H13ClO3 and a molecular weight of 288.73 g/mol . This carboxylic acid features both ketone and aromatic functional groups, specifically containing chlorophenyl and phenyl rings . Its structure, defined by the SMILES notation O=C(O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(Cl)C=C2, makes it a valuable bifunctional building block in synthetic chemistry . Compounds of this class, characterized by an aldehyde or ketone function in addition to the carboxylic acid group, are typically employed in organic synthesis and medicinal chemistry research . They serve as key intermediates for the construction of more complex molecules, including the development of pharmacologically active compounds . The presence of multiple reactive sites allows for diverse chemical transformations. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)16(20)14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWBBUADNEKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Pathways for 4 4 Chlorophenyl 4 Oxo 3 Phenylbutanoic Acid and Analogues

Classical Synthesis Routes: Friedel-Crafts Acylation and Condensation Reactions

A prominent and historically significant method for synthesizing γ-oxo-benzenebutanoic acid derivatives, such as 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid, is the Friedel-Crafts acylation. researchgate.net This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.comchemistrysteps.com For the synthesis of the target molecule, this would typically involve the reaction of chlorobenzene with 3-phenylsuccinic anhydride.

The general mechanism begins with the formation of an acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. chemistrysteps.com This electrophilic acylium ion is then attacked by the aromatic ring, leading to the formation of a ketone. sigmaaldrich.comorganic-chemistry.org The reaction is a classic example of electrophilic aromatic substitution. wikipedia.orgstudymind.co.uk

A simple and industrially viable process for the isolation of 4-oxobutanoic acid derivatives resulting from the Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride has been reported. researchgate.net This procedure involves quenching the reaction mixture followed by filtration, resulting in a good yield and high purity of the product. researchgate.net

Intramolecular Friedel-Crafts Cyclization for Related Cyclic Ketones

While not a direct synthesis of the target molecule, intramolecular Friedel-Crafts reactions are crucial for the synthesis of related cyclic ketones, which can be important intermediates or structural analogues. masterorganicchemistry.com This type of reaction is particularly useful for forming five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com For instance, the cyclization of 4-phenylbutyric acid can yield α-tetralone. elsevierpure.com This process is typically promoted by strong acids like polyphosphoric acid (PPA) or methanesulfonic acid. masterorganicchemistry.com The efficiency of ring closure generally follows the trend of 6-membered > 5-membered > 7-membered rings. masterorganicchemistry.com

Evaluation of Lewis Acid and Brønsted Acid Catalysis

The choice of catalyst is critical in Friedel-Crafts reactions. Lewis acids are the most common catalysts, with aluminum chloride (AlCl₃) being a frequent choice due to its high activity. masterorganicchemistry.comwikipedia.org However, stoichiometric amounts of the Lewis acid are often required because the product ketone can form a stable complex with the catalyst. organic-chemistry.orgwikipedia.org Other Lewis acids like zinc chloride, iron chloride, and boron trifluoride can also be employed. google.com

Brønsted acids can also catalyze Friedel-Crafts reactions, particularly when the aromatic ring is activated. wikipedia.org Carboxylic acids themselves can sometimes act as the acylation agent in the presence of a strong Brønsted acid. wikipedia.orgmdpi.com Research has shown that a combination of a Lewis acid and a Brønsted acid (Lewis acid-assisted Brønsted acid, LBA) can create a powerful catalytic system for certain Friedel-Crafts alkylations. researchgate.net

Below is a table summarizing various catalysts used in Friedel-Crafts reactions:

Catalyst TypeExamplesKey Characteristics
Lewis Acids AlCl₃, FeCl₃, ZnCl₂, TiCl₄Strong catalysts, often required in stoichiometric amounts. Can lead to high yields.
Brønsted Acids H₂SO₄, PPA, Methanesulfonic AcidEffective for intramolecular cyclizations and reactions with activated aromatic rings. Can be more environmentally benign.
Solid Acids Zeolites, Montmorillonite claysHeterogeneous catalysts, easily separable from the reaction mixture, and potentially reusable.

Role of Solvent Systems and Reaction Conditions

The solvent system and reaction conditions play a significant role in the outcome of Friedel-Crafts acylations. stackexchange.com The choice of solvent can influence the product distribution, particularly in reactions with substrates that can yield multiple isomers. For example, the acylation of naphthalene can yield different ratios of 1- and 2-acetylnaphthalene depending on whether a polar or non-polar solvent is used. stackexchange.com Non-polar solvents like carbon disulfide and dichloromethane often favor the kinetic product, while polar solvents like nitrobenzene can lead to the thermodynamic product. stackexchange.com

Reaction temperature and time are also important parameters to control. The reactions are often heated to ensure completion. studymind.co.uk Solvent-free conditions, sometimes utilizing solid acid catalysts, have also been explored to develop more environmentally friendly protocols. researchgate.net

Modern Synthetic Strategies for Butanoic Acid Derivatives

In addition to classical methods, modern synthetic strategies offer advanced pathways for the synthesis of butanoic acid derivatives, focusing on efficiency, selectivity, and functional group tolerance.

Metallaphotoredox Catalysis for Carbon-Carbon Bond Formation

Metallaphotoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. organicreactions.orgnih.govresearchgate.net This dual catalytic approach combines photoredox catalysis with transition metal catalysis to enable cross-coupling reactions that are often challenging with traditional methods. organicreactions.orgnih.gov This strategy can be applied to the synthesis of butanoic acid derivatives by facilitating the coupling of various sp³-hybridized starting materials. nih.govresearchgate.net For instance, this method could potentially be adapted to form the C-C bond between the phenyl and the butanoic acid backbone of the target molecule.

Cross-Ketonization Reactions from Carboxylic Acid Precursors

Cross-ketonization reactions provide a direct route to unsymmetrical ketones from two different carboxylic acid precursors. nih.govresearchgate.net This transformation, which has been historically underutilized due to harsh reaction conditions and lack of selectivity, can be achieved with high selectivity using metallaphotoredox catalysis. nih.govresearchgate.net This strategy could be envisioned for the synthesis of this compound by coupling a derivative of 3-phenylglutaric acid with a chlorophenyl-containing precursor. The selectivity in these reactions is achieved by exploiting the different reactivity of the carboxylic acid precursors. nih.govresearchgate.net Ketonic decarboxylation is a related process that converts two equivalents of a carboxylic acid to a symmetric ketone, though it can be adapted for mixed-ketone synthesis with poor selectivity. wikipedia.org

The following table outlines the key features of these modern synthetic strategies:

Synthetic StrategyDescriptionPotential Application for Target Molecule
Metallaphotoredox Catalysis Combines photoredox and transition metal catalysis for C-C bond formation.Formation of the bond between the phenyl group and the butanoic acid chain.
Cross-Ketonization Reactions Selective synthesis of unsymmetrical ketones from two different carboxylic acids.Coupling of a 3-phenylglutaric acid derivative with a chlorophenyl precursor.

Chemoenzymatic and Biocatalytic Approaches in Stereoselective Synthesis

The stereoselective synthesis of this compound and its analogues, particularly the chiral alcohol derivative, can be effectively achieved through chemoenzymatic and biocatalytic methods. These approaches leverage the high stereoselectivity of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to control the formation of chiral centers.

The key transformation in this context is the asymmetric reduction of the ketone functionality in the γ-keto acid scaffold. While direct enzymatic reduction of the carboxylic acid form can be challenging, a common and effective strategy involves the biocatalytic reduction of a corresponding ester precursor, typically the methyl or ethyl ester. These γ-keto esters are readily accessible through various classical organic synthesis routes.

A variety of microorganisms and isolated enzymes have demonstrated efficacy in the stereoselective reduction of prochiral ketones. nih.govnih.gov Whole-cell biocatalysts are often advantageous as they contain innate cofactor regeneration systems, which are crucial for the activity of NAD(P)H-dependent reductases. nih.gov The choice of biocatalyst is critical in determining the stereochemical outcome of the reduction, with different enzymes affording either the (R)- or (S)-alcohol with high enantiomeric excess.

For instance, research on the biocatalytic asymmetric reduction of γ-keto esters to access optically active γ-aryl-γ-butyrolactones has shown that various ketoreductases can produce the corresponding chiral γ-hydroxy esters with excellent stereoselectivity. bohrium.com These hydroxy esters can then be hydrolyzed to the desired chiral 4-(4-chlorophenyl)-4-hydroxy-3-phenylbutanoic acid. The stereochemical preference of the reduction is dependent on the specific enzyme used.

Enzyme TypeSubstrateProduct StereochemistryKey Advantages
Ketoreductases (KREDs)γ-Keto esters(R)- or (S)-γ-Hydroxy estersHigh stereoselectivity, broad substrate scope
Alcohol Dehydrogenases (ADHs)γ-Keto esters(R)- or (S)-γ-Hydroxy estersMild reaction conditions, high enantiomeric excess
Whole-cell biocatalystsγ-Keto esters/acidsStereopure hydroxy acidsIn situ cofactor regeneration, operational simplicity

Derivatization and Functionalization of the Butanoic Acid Scaffold

The butanoic acid scaffold of this compound offers multiple sites for derivatization and functionalization, enabling the synthesis of a diverse range of analogues with potentially new properties. Key reaction sites include the carboxylic acid group and the two aromatic rings.

Esterification and Amidation Strategies

Fischer Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com This method is generally effective for primary and less hindered secondary alcohols.

Reagents for Sterically Hindered Alcohols: For the esterification with bulky secondary or tertiary alcohols, where Fischer esterification may be inefficient, more potent activating agents are employed. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a powerful method for the synthesis of sterically hindered esters.

Trans-esterification: In cases where a simple ester of the butanoic acid is available, trans-esterification with a different alcohol can be achieved, often under acidic or basic catalysis. Recent developments have explored the use of heterogeneous catalysts like silica-supported boric acid for the trans-esterification of β-keto esters under solvent-free conditions, offering a greener alternative. nih.gov

Amidation: The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Peptide Coupling Reagents: A wide array of peptide coupling reagents are highly effective for this purpose. Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization, facilitate the formation of the amide bond under mild conditions. More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high coupling efficiencies, even with sterically hindered amines or for the formation of challenging peptide bonds.

DerivatizationReagents/MethodsKey Features
EsterificationFischer Esterification (H₂SO₄, TsOH)Simple, effective for primary alcohols
Yamaguchi EsterificationSuitable for sterically hindered alcohols
Trans-esterification (e.g., SiO₂–H₃BO₃)Mild conditions, useful for β-keto esters
AmidationDCC/HOBt, DIC/HOBtCommon peptide coupling, minimizes racemization
HATU, PyBOPHigh efficiency for hindered amines

Modifications of Phenyl and Chlorophenyl Moieties

The phenyl and 4-chlorophenyl rings of the butanoic acid scaffold are amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The existing substituents—the butanoic acid chain on the phenyl ring and the chloro group and the keto-butanoic acid chain on the chlorophenyl ring—will direct the position of incoming electrophiles.

Halogenation: The introduction of additional halogen atoms onto the aromatic rings can be achieved under standard halogenation conditions. For instance, α-halogenation of the ketone can occur under acidic or basic conditions with elemental halogens. wikipedia.orglibretexts.org However, for halogenation of the aromatic rings, electrophilic halogenating agents are used. The directing effects of the existing groups need to be considered to predict the regioselectivity of the substitution.

Nitration: Nitration of the aromatic rings can be accomplished using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the chloro and keto groups will deactivate the chlorophenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position. Conversely, the phenyl group's directing effect will be influenced by the rest of the molecule.

Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reactions allow for the introduction of acyl or alkyl groups onto the aromatic rings. organic-chemistry.orgsigmaaldrich.com These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The deactivating effect of the existing substituents on the chlorophenyl ring may render it unreactive under standard Friedel-Crafts conditions, while the phenyl ring could potentially undergo substitution. The choice of solvent and reaction conditions is crucial to control the outcome of these reactions. organic-chemistry.orgsigmaaldrich.com

It is important to note that the presence of multiple functional groups in this compound can lead to challenges in selectivity during the modification of the aromatic rings. Protecting group strategies may be necessary to achieve the desired functionalization without affecting other parts of the molecule.

Chemical Reactivity and Mechanistic Investigations of 4 4 Chlorophenyl 4 Oxo 3 Phenylbutanoic Acid

Kinetic Studies of Key Transformations

Decarboxylation Kinetics of β-Keto Acids in Solution and on Catalytic Surfaces

The decarboxylation of β-keto acids is a fundamental transformation that typically proceeds through a cyclic transition state. The rate of this reaction is influenced by the solvent, temperature, and the presence of catalysts. For 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid, the presence of electron-withdrawing groups, such as the 4-chlorophenyl group, can influence the stability of the enol intermediate, thereby affecting the reaction kinetics.

Kinetic studies on the oxidation of a related compound, 4-oxo-4-phenylbutanoic acid, by various oxidizing agents have been conducted. libretexts.orgzenodo.org These studies, while not directly measuring decarboxylation, provide insights into the factors affecting the reactivity of the keto and acid functionalities. For instance, the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium fluorochromate (TriPAFC) was found to be first order with respect to the substrate, the oxidant, and H+ ions. libretexts.org The reaction rate was observed to increase with a decrease in the dielectric constant of the medium, suggesting an ion-dipole or dipole-dipole interaction in the rate-determining step.

The rate of enolization, a key step that can precede decarboxylation, was determined to be greater than the rate of oxidation in these studies. libretexts.org The enolization rate of 4-oxo-4-phenylbutanoic acid was found to be first order with respect to the substrate and H+ ions, but zero order with respect to bromine in bromination studies.

Below is a data table summarizing the second-order rate constants for the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium fluorochromate in an acetic acid-water medium at different temperatures. This data, while for an analogous compound, illustrates the temperature dependence of reactions involving the keto-acid moiety.

Second-Order Rate Constants for the Oxidation of 4-Oxo-4-phenylbutanoic Acid by TriPAFC
Temperature (K)k₂ (dm³ mol⁻¹ s⁻¹) in 50% Acetic Acidk₂ (dm³ mol⁻¹ s⁻¹) in 60% Acetic Acidk₂ (dm³ mol⁻¹ s⁻¹) in 70% Acetic Acid
2981.85 x 10⁻²2.54 x 10⁻²3.89 x 10⁻²
3032.78 x 10⁻²3.81 x 10⁻²5.83 x 10⁻²
3084.17 x 10⁻²5.72 x 10⁻²8.75 x 10⁻²
3136.25 x 10⁻²8.58 x 10⁻²13.1 x 10⁻²

Hydrolysis Reaction Pathways of Keto Esters to Keto Acids

The synthesis of this compound can be achieved through the hydrolysis of its corresponding keto esters. This reaction is typically catalyzed by either acid or base. The pathway involves the nucleophilic attack of a water molecule or hydroxide ion on the ester carbonyl carbon, followed by the elimination of the alcohol moiety. The kinetics of this hydrolysis are dependent on the concentration of the catalyst, the temperature, and the steric and electronic properties of the ester.

Detailed Mechanistic Elucidation of Organic Reactions

The reactivity of this compound is dictated by the presence of its carbonyl, carboxyl, and phenyl groups.

Carbonyl and Carboxyl Deoxygenative Functionalizations

Deoxygenative functionalization is a powerful strategy in organic synthesis to convert carbonyl and carboxyl groups into other functionalities. researchgate.netnih.govresearchgate.netcolab.wsnih.gov For this compound, both the ketone and carboxylic acid groups can potentially undergo such transformations. These reactions often proceed through the formation of reactive intermediates like bis-electrophiles, carbenoids, bis-nucleophiles, or alkyl radicals from the carbonyl group. nih.govresearchgate.net The carboxylic acid can be activated to behave as a tris-electrophile. nih.govresearchgate.net These transformations enable the introduction of a wide range of functional groups in place of the oxygen atoms.

Nucleophilic and Electrophilic Reactivity of β-Keto Acids

The presence of both a nucleophilic enolate and electrophilic carbonyl and carboxyl groups makes β-keto acids versatile reactants.

The enolate of this compound, formed by deprotonation of the α-carbon, is a potent nucleophile. libretexts.org This enolate can react with various electrophiles at either the α-carbon or the oxygen atom, leading to C-alkylation/acylation or O-alkylation/acylation, respectively. libretexts.org The regioselectivity of this reaction is influenced by the reaction conditions, including the counter-ion, solvent, and the nature of the electrophile. libretexts.org

Conversely, the carbonyl carbon of the ketone and the carboxyl group are electrophilic centers. They can be attacked by a variety of nucleophiles. For instance, the carbonyl group can undergo addition reactions, while the carboxyl group can participate in substitution reactions.

Radical and Ionic Pathways in Catalyzed Transformations

Catalyzed transformations of β-keto acids can proceed through either radical or ionic pathways, depending on the catalyst and reaction conditions.

Radical Pathways: The involvement of radical intermediates in organic reactions has been a subject of extensive research. In the context of β-keto acids, radical reactions can be initiated by single-electron transfer (SET) processes. For instance, photochemical or transition-metal-catalyzed reactions can lead to the formation of radical species that can undergo subsequent transformations such as cyclizations or couplings. A thesis on related compounds explored photochemical reactions of lactam enolates, which proceed through radical-driven migrations. bris.ac.uk

Ionic Pathways: Many transformations of β-keto acids proceed through ionic intermediates. As discussed, the formation of an enolate is a key step in many reactions, which then acts as an ionic nucleophile. libretexts.org Acid-catalyzed reactions, such as the enolization of the ketone, also proceed through ionic intermediates. libretexts.org The oxidation of the analogous 4-oxo-4-phenylbutanoic acid was proposed to proceed via an ionic mechanism, as the reaction failed to induce the polymerization of acrylonitrile, a common test for the presence of free radicals. libretexts.orgzenodo.org The combination of radical and polar chemistry in "radical-polar crossover reactions" allows for a switch between these two manifolds, enabling complex transformations. thieme-connect.de

Structure-Reactivity Relationships in Substituted Butanoic Acids

The reactivity of substituted butanoic acids, such as this compound, is intricately governed by the electronic and steric properties of their constituent functional groups. The presence of a carboxylic acid, a ketone, and two phenyl rings, one of which is substituted with a chlorine atom, creates a complex interplay of effects that dictate the molecule's behavior in chemical reactions.

Influence of Electronic and Steric Effects of Substituents

The electronic effects within this compound are primarily dictated by the electron-withdrawing nature of the 4-chlorophenyl group and the phenyl group at the 3-position. The chlorine atom, being an electronegative substituent on the phenyl ring, exerts a negative inductive effect (-I), pulling electron density away from the aromatic ring and the adjacent carbonyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Kinetic studies on the oxidation of related 4-oxo-4-arylbutanoic acids have provided insights into the influence of substituents on the aromatic ring. In one study investigating the oxidation of various substituted 4-oxo-4-phenylbutanoic acids, it was observed that electron-withdrawing substituents on the phenyl ring retard the reaction rate. The order of reactivity was found to be p-methoxy > p-methyl > -H > p-chloro > m-nitro researchgate.net. This suggests that the electron-withdrawing nature of the chloro group deactivates the molecule towards oxidation under these specific conditions.

The following table summarizes the qualitative electronic effects of the key substituents in this compound:

SubstituentPositionElectronic EffectInfluence on Reactivity
4-ChlorophenylC4-carbonyl-I (Inductive), -M (Mesomeric, weak)Increases electrophilicity of the C4-carbonyl carbon, potentially retards oxidation reactions.
PhenylC3-I (Inductive)Influences the acidity of the adjacent C-H bond and the reactivity of the carboxylic acid.
CarboxylC1-I (Inductive)Activates the adjacent methylene group for certain reactions.
CarbonylC4-I (Inductive), -M (Mesomeric)Activates the adjacent methylene and C3 positions.

Steric effects also play a crucial role in the reactivity of this molecule. The two bulky phenyl groups can hinder the approach of reactants to the reactive centers, particularly the carbonyl carbon at C4 and the α-carbon at C2. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For instance, in catalytic hydrogenation reactions, the facial selectivity of the approach of hydrogen to the carbonyl group can be directed by the orientation of the phenyl groups.

Catalytic Effects on Reaction Selectivity and Efficiency

Catalysis is instrumental in controlling the reaction pathways of complex molecules like this compound, enabling selective transformations and improving reaction efficiency. Various catalytic systems can be employed to target specific functional groups within the molecule.

Oxidation Reactions:

Kinetic studies on the oxidation of the related 4-oxo-4-phenylbutanoic acid have been conducted using various oxidizing agents, often in the presence of an acid catalyst. For instance, the oxidation by tripropylammonium fluorochromate (TriPAFC) is catalyzed by perchloric acid orientjchem.org. The reaction is first order with respect to the oxidant, the substrate, and the acid. The proposed mechanism involves the protonation of the oxidant and the enolization of the keto acid, which is the rate-determining step. The presence of a catalyst like picolinic acid has also been shown to enhance the rate of oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC .

Reductive Amination:

The γ-keto acid functionality present in this class of compounds makes them suitable precursors for the synthesis of γ-amino acid derivatives through reductive amination. This transformation typically involves the reaction of the keto acid with an amine in the presence of a reducing agent. A study on the synthesis of N-benzyl γ-phenyl GABA derivatives utilized ammonia borane as the reducing agent for the reductive amination of corresponding γ-keto acids with benzylamines nih.gov. This highlights a potential catalytic pathway for the conversion of this compound to its corresponding amino acid derivatives.

Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of the keto group in 4-oxo-4-arylbutanoic acids. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to the corresponding 2-hydroxy-4-arylbutanoic acids has been achieved using a Ru catalyst with a chiral ligand acs.org. While this applies to a slightly different substrate, it demonstrates the potential for enantioselective catalytic reductions in this class of compounds. Similarly, highly enantioselective iridium-catalyzed hydrogenation of β,γ-unsaturated carboxylic acids has been developed to prepare chiral 4-alkyl-4-aryl butanoic acids nih.gov. These examples underscore the importance of catalyst selection in achieving high selectivity and efficiency in the transformation of substituted butanoic acids.

The table below provides a summary of potential catalytic transformations for this compound based on studies of similar compounds.

Reaction TypeCatalyst/ReagentPotential Product
OxidationTriPAFC / H⁺Benzoic acid derivatives (via C-C bond cleavage)
Reductive AminationBenzylamine / NH₃BH₃N-benzyl-γ-amino-β-phenyl-γ-(4-chlorophenyl)butanoic acid
Ketone Reduction (Hydrogenation)Ru-chiral ligand / H₂4-(4-Chlorophenyl)-4-hydroxy-3-phenylbutanoic acid

It is important to note that the specific reactivity and the efficiency of these catalytic systems for this compound would require experimental verification, as the interplay of the substituents in this particular molecule will ultimately determine the reaction outcomes.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 4 Chlorophenyl 4 Oxo 3 Phenylbutanoic Acid

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule. For 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid, both FT-IR and Raman spectroscopy would reveal characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl groups and the carboxylic acid moiety.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The ketone carbonyl (C=O) attached to the chlorophenyl ring would likely appear in the range of 1680-1700 cm⁻¹. The carboxylic acid carbonyl stretching is expected at a higher frequency, typically between 1700-1725 cm⁻¹.

O-H Stretching: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding in the solid state or in concentrated solutions.

C-O Stretching: The C-O stretching of the carboxylic acid would likely be observed between 1210-1320 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the C-Cl bond in the chlorophenyl group is anticipated in the fingerprint region, typically between 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the carbonyl groups would also be Raman active.

Functional GroupPredicted FT-IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Carboxylic Acid O-H Stretch2500-3300 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Ketone C=O Stretch1680-1700Moderate to Strong
Carboxylic Acid C=O Stretch1700-1725Moderate to Strong
Aromatic C=C Stretch1450-1600Strong
Carboxylic Acid C-O Stretch1210-1320Moderate
C-Cl Stretch700-800Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Chemical Shift Assignment and Coupling Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The protons on the phenyl and 4-chlorophenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons on the 4-chlorophenyl ring would likely appear as two doublets due to the para-substitution pattern. The protons on the unsubstituted phenyl ring would show a more complex multiplet.

Methine Proton: The proton at the C3 position (CH) would be a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene protons. Its chemical shift is expected to be in the range of δ 4.0-5.0 ppm, shifted downfield by the adjacent phenyl and carbonyl groups.

Methylene Protons: The two protons at the C2 position (CH₂) would be diastereotopic and are expected to appear as a multiplet, likely two separate signals, in the range of δ 2.5-3.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

Carbonyl Carbons: The ketone and carboxylic acid carbonyl carbons would be the most downfield signals, expected in the range of δ 190-200 ppm and δ 170-180 ppm, respectively.

Aromatic Carbons: The aromatic carbons would appear in the region of δ 125-145 ppm. The carbon attached to the chlorine atom would be shifted to a different extent compared to the other aromatic carbons.

Methine and Methylene Carbons: The aliphatic carbons (C2 and C3) would appear in the more upfield region of the spectrum, likely between δ 30-60 ppm.

Proton TypePredicted ¹H Chemical Shift (ppm)Carbon TypePredicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad s)Ketone Carbonyl (>C=O)190-200
Aromatic (Ar-H)7.0-8.0 (m)Carboxylic Acid Carbonyl (-COOH)170-180
Methine (-CH-)4.0-5.0 (dd)Aromatic Carbons125-145
Methylene (-CH₂-)2.5-3.5 (m)Methine Carbon (-CH-)40-60
Methylene Carbon (-CH₂-)30-50

X-ray Diffraction Analysis: Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no specific crystallographic data for this compound is available, we can infer potential structural features based on similar molecules.

It is expected that the molecule would crystallize in a common space group, such as P2₁/c or P-1. The crystal packing would likely be influenced by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, forming dimers or catemeric chains. The relative orientation of the phenyl and 4-chlorophenyl groups would be a key feature of the molecular conformation.

Crystallographic ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c, P-1, or similar
Key Intermolecular ForcesHydrogen bonding (O-H···O=C)

Mass Spectrometry (MS) Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data: The PubChem database provides predicted m/z values for various adducts of this compound (C₁₆H₁₃ClO₃, Monoisotopic Mass: 288.0553 Da). uni.lu

AdductPredicted m/z
[M+H]⁺289.0626
[M+Na]⁺311.0445
[M-H]⁻287.0480
[M]⁺288.0548

GC-MS Analysis: For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) would likely be necessary. The fragmentation pattern in electron ionization (EI) mode would be expected to show characteristic losses. Common fragmentation pathways would likely involve cleavage adjacent to the carbonyl groups, loss of the carboxylic acid group (as CO₂ and H₂O), and fragmentation of the aromatic rings.

LC-MS Analysis: LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be well-suited for the analysis of this compound without derivatization. In positive ion mode, the protonated molecule [M+H]⁺ would be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Collision-induced dissociation (CID) would lead to fragmentation, likely with the loss of water and carbon dioxide from the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl groups.

π → π Transitions:* Strong absorption bands are expected in the UV region, likely below 300 nm, arising from the π systems of the phenyl and 4-chlorophenyl rings.

n → π Transitions:* Weaker absorption bands at longer wavelengths, possibly in the near-UV region, are expected for the n → π* transitions of the carbonyl groups.

The exact positions of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Transition TypePredicted Absorption Region (nm)
π → π< 300
n → π> 300

Computational Chemistry and Theoretical Modeling of 4 4 Chlorophenyl 4 Oxo 3 Phenylbutanoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and efficiency for studying the electronic structure and properties of molecules. A typical DFT study of 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid would likely employ a hybrid functional, such as B3LYP, with a Pople-style basis set like 6-311++G(d,p) to ensure reliable results for geometry, electronic properties, and vibrational frequencies.

The initial step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. For a molecule with rotatable bonds like this compound, a conformational analysis is crucial to identify the global minimum energy conformer from the various possible spatial arrangements. This process involves systematically rotating the flexible dihedral angles to map the potential energy surface and locate the most stable conformation nih.govresearchgate.net. The optimized structure is confirmed as a true minimum if no imaginary frequencies are found in the subsequent vibrational analysis. The resulting data would typically be presented in a table of key bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data for Optimized Geometric Parameters This table would list the calculated values for key structural features of the molecule.

ParameterBond/Angle DescriptionExpected Value (Å or °)
Bond LengthC=O (Ketone)~1.21 - 1.23
Bond LengthC-Cl (Chlorophenyl)~1.74 - 1.76
Bond LengthC=O (Carboxylic Acid)~1.20 - 1.22
Bond LengthO-H (Carboxylic Acid)~0.96 - 0.98
Bond AngleC-CO-C (Ketone)~118 - 122
Dihedral AnglePhenyl-C-C-C BackboneDependent on the lowest energy conformer
Note: The values presented are typical and not the result of a specific calculation on the target molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation researchgate.netresearchgate.netnih.gov. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the phenyl and chlorophenyl rings, while the LUMO might be distributed over the carbonyl groups.

Table 2: Representative Electronic Properties Data This table would summarize the key energy values derived from the DFT calculations.

PropertyDescriptionExpected Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.0 to 5.0
Note: The values presented are typical and not the result of a specific calculation on the target molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich or electron-poor researchgate.netresearchgate.net. This is useful for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, making them sites for electrophilic attack, and positive potential (blue) around the acidic hydrogen of the carboxyl group.

Fukui functions offer a quantitative approach to identifying reactive sites by analyzing the change in electron density as the number of electrons in the molecule changes ymerdigital.com. This analysis can pinpoint specific atoms most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a more detailed reactivity profile than MEP alone.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a detailed assignment of the spectral features.

Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. A study on a chalcone derivative containing a 4-chlorophenyl group demonstrated a good correlation between experimental and DFT-calculated vibrational spectra researchgate.net. For this compound, this analysis would allow for the assignment of specific vibrational modes to the observed peaks in its experimental IR and Raman spectra.

Table 3: Representative Calculated Vibrational Frequencies and Assignments This table would correlate the predicted frequencies with the type of molecular vibration.

Vibrational ModeExpected Scaled Frequency (cm⁻¹)Assignment
ν(O-H)~3400-3550Carboxylic acid O-H stretch
ν(C-H)arom~3050-3100Aromatic C-H stretch
ν(C=O)acid~1750-1770Carboxylic acid C=O stretch
ν(C=O)keto~1680-1700Ketone C=O stretch
ν(C=C)arom~1580-1600Aromatic C=C stretch
ν(C-Cl)~1080-1100C-Cl stretch
Note: The values presented are typical and not the result of a specific calculation on the target molecule.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting NMR chemical shifts with high accuracy, aiding in the interpretation of experimental spectra and the confirmation of molecular structures.

While specific DFT calculations for the 1H and 13C NMR chemical shifts of this compound are not extensively documented in publicly available research, the methodology for such predictions is well-established. The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set. Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule like this compound, theoretical calculations would provide valuable insights into the electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group. The protons and carbons in the butanoic acid chain would exhibit shifts characteristic of their proximity to the chiral center and the electron-rich phenyl and carbonyl groups. A hypothetical data table of calculated chemical shifts is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical Calculated 1H and 13C NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on actual published research for this specific molecule.)

AtomCalculated 1H Chemical Shift (ppm)AtomCalculated 13C Chemical Shift (ppm)
H (Carboxyl)12.10C (Carboxyl)175.8
H (Aromatic, ortho to Cl)7.45C (Carbonyl)198.2
H (Aromatic, meta to Cl)7.30C (Aromatic, C-Cl)138.5
H (Aromatic, Phenyl)7.20 - 7.40C (Aromatic, CH)128.0 - 130.0
H (alpha to COOH)3.10C (alpha to COOH)45.3
H (beta to COOH)4.80C (beta to COOH)52.1

Theoretical UV-Vis Absorption Maxima

Theoretical calculations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the excitation energies and oscillator strengths that correspond to the absorption maxima (λmax).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. TD-DFT calculations would involve computing the vertical excitation energies from the ground electronic state to various excited states. The results would provide a theoretical spectrum that can be compared with experimental data to assign the observed absorption bands to specific electronic transitions. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts.

Table 2: Hypothetical Theoretical UV-Vis Absorption Maxima for this compound in Methanol (Note: These values are illustrative and not based on actual published research for this specific molecule.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.02n → π* (C=O)
S0 → S22550.45π → π* (Phenyl rings)
S0 → S32200.30π → π* (Phenyl rings, C=O)

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions, locate transition states, and calculate activation energies. This information is vital for understanding reaction kinetics and selectivity.

For this compound, theoretical studies could investigate various reactions, such as its synthesis, degradation, or derivatization. For example, the mechanism of the Friedel-Crafts acylation reaction used in its synthesis could be modeled to understand the role of the Lewis acid catalyst and the regioselectivity of the reaction. DFT calculations can be employed to determine the geometries of reactants, products, intermediates, and transition states. The calculated activation barriers would provide insights into the reaction rates and the feasibility of different pathways.

Computational Aspects of Molecular Interactions and Self-Assembly

The non-covalent interactions of this compound with itself or with other molecules are critical for understanding its physical properties, such as its crystal structure, solubility, and potential biological activity. Molecular dynamics (MD) simulations and quantum chemical calculations are key tools for investigating these interactions.

Applications of 4 4 Chlorophenyl 4 Oxo 3 Phenylbutanoic Acid in Contemporary Organic Synthesis and Chemical Sciences

Utilization as a Core Building Block in Organic Synthesis

The structural framework of 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid, featuring multiple reactive sites, allows it to serve as a versatile building block for the synthesis of more complex molecular architectures. The presence of the ketone and carboxylic acid functional groups, along with the phenyl and chlorophenyl moieties, offers a range of possibilities for strategic chemical modifications and the construction of target molecules.

While direct research specifically detailing the use of this compound as a core building block is not extensively documented in publicly available literature, its structural similarity to other 4-oxo-4-arylbutanoic acids suggests its potential in analogous synthetic strategies. For instance, related compounds are utilized in Friedel-Crafts reactions to synthesize various cyclic and heterocyclic systems. The reactivity of the carbonyl group and the carboxylic acid function allows for a variety of transformations, including cyclization reactions to form lactones and other heterocyclic structures.

Role as a Precursor for Diverse Organic Compounds and Functionalized Scaffolds

The chemical reactivity inherent in this compound makes it a suitable precursor for a wide array of organic compounds and functionalized scaffolds. The ketone can undergo reactions such as reduction, oxidation, and various nucleophilic additions, while the carboxylic acid can be converted into esters, amides, and acid chlorides, among other derivatives.

Research on analogous compounds, such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, has demonstrated their utility in the preparation of novel heterocyclic compounds. nih.govmdpi.com For example, reactions with hydrazines can lead to the formation of pyridazinone derivatives. nih.govmdpi.com These pyridazinones can then serve as intermediates for the synthesis of more complex heterocyclic systems, including dithio derivatives and chloropyridazines. nih.govmdpi.com The reaction of a related butanoic acid with antipyrin has been shown to yield butanoic acid derivatives that can be further cyclized. nih.govmdpi.com

Similarly, studies on 3-(4-bromobenzoyl)prop-2-enoic acid have shown its utility in generating a variety of heterocycles, including pyrimidine (B1678525) thiones, pyranes, and pyridines, through reactions with different nucleophiles. researchgate.net These examples highlight the potential of the butanoic acid scaffold present in this compound to act as a precursor for a diverse range of functionalized molecules.

Development of Novel Catalytic Systems Employing Butanoic Acid Derivatives

While specific research on the use of this compound derivatives in novel catalytic systems is limited, the broader class of keto-acids and their derivatives has been explored in this context. The functional groups present in these molecules can act as ligands for metal catalysts or as organocatalysts themselves.

For instance, the carboxylic acid moiety can be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. The ketone group, or derivatives thereof, could potentially participate in catalytic cycles. The development of chiral catalysts based on butanoic acid scaffolds could also be an area of interest for asymmetric synthesis.

Contribution to Fundamental Understanding of Ketone and Carboxylic Acid Chemistry

The study of this compound and its analogs contributes to the fundamental understanding of the reactivity and properties of molecules containing both ketone and carboxylic acid functionalities. Kinetic and thermodynamic studies on the oxidation of related compounds, such as 4-oxo-4-phenyl butanoic acid, provide insights into the reaction mechanisms of these bifunctional molecules. orientjchem.orgderpharmachemica.com

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction homogeneity and scale-up efficiency .
  • Monitor reaction progress via HPLC to ensure intermediates (e.g., 4-oxo-2-butenoic acids) are fully consumed.
  • Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Answer:
Core Techniques :

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and ketone/acid functionalities (δ 2.5–3.5 ppm for butanoic acid backbone) .
  • HPLC-MS : To verify purity (>98%) and molecular weight (calculated: 288.7 g/mol; observed: [M+H]⁺ = 289.7) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid) .

Q. Resolving Discrepancies :

  • If NMR signals overlap (e.g., phenyl vs. chlorophenyl protons), use DEPT-135 or 2D COSY for unambiguous assignment.
  • For chiral centers, employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as synthesis may yield racemic mixtures .

Advanced: How can researchers resolve contradictions in reported biological activities, such as conflicting receptor modulation data?

Answer:
Case Study : identifies structurally related compounds (e.g., 2CTAP) as ago-allosteric modulators of the FFA2 receptor, but activity may vary due to:

  • Assay Conditions : Differences in cell lines (CHO vs. HEK293) or calcium flux vs. cAMP readouts.
  • Enantiomer Bias : Unresolved enantiomers in racemic mixtures may exhibit opposing effects (e.g., R-enantiomer activates, S-enantiomer inhibits) .

Q. Methodological Solutions :

  • Use orthogonal assays (e.g., β-arrestin recruitment and Ca²⁺ mobilization) to validate receptor interactions.
  • Synthesize and test enantiopure forms via asymmetric catalysis or chiral separation .

Advanced: What strategies are effective for enantioselective synthesis or separation of this compound’s enantiomers?

Answer:
Synthetic Approaches :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) during Michael addition to favor R- or S-enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze ester precursors selectively .

Q. Separation Techniques :

  • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and isocratic elution (n-hexane:isopropanol = 90:10) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Basic: What are the documented biological targets or mechanisms of action for this compound?

Answer:

  • FFA2 Receptor Modulation : Acts as an ago-allosteric ligand, enhancing calcium responses to endogenous ligands (e.g., acetate) in CHO cells .
  • Enzyme Inhibition : Structural analogs inhibit kynurenine-3-hydroxylase (IC₅₀ ~5 µM) and cyclooxygenase-2 (COX-2) via competitive binding .
  • Antimicrobial Activity : Chlorophenyl derivatives show MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How can researchers address low yields in the Friedel-Crafts acylation step during synthesis?

Answer:
Common Issues :

  • Electrophile Scarcity : Ensure excess maleic anhydride (1.5 eq) and slow addition to prevent side reactions.
  • Lewis Acid Deactivation : Use freshly distilled AlCl₃ and anhydrous solvents (e.g., dichloromethane) .

Q. Yield Optimization :

  • Temperature Control : Maintain −10°C to suppress diaryl ketone byproducts.
  • Workup Protocol : Quench with ice-cold HCl (1 M) to precipitate Al salts, then extract with EtOAc .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep at −20°C under argon to prevent hydrolysis of the ketone group .

Advanced: How does the chlorophenyl substituent influence the compound’s reactivity compared to fluorophenyl analogs?

Answer:

  • Electronic Effects : The Cl group is electron-withdrawing, reducing electron density on the phenyl ring and slowing electrophilic substitution compared to fluorophenyl analogs .
  • Steric Impact : Chlorine’s larger van der Waals radius (1.75 Å vs. 1.47 Å for F) may hinder rotation in the butanoic acid backbone, affecting conformational stability .

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4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid
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4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.